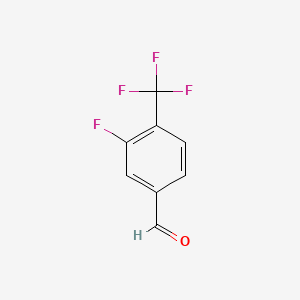

3-Fluoro-4-(trifluoromethyl)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIQXFUBNNGOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372122 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204339-72-0 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204339-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways of 3 Fluoro 4 Trifluoromethyl Benzaldehyde

Classical and Contemporary Synthetic Routes to 3-Fluoro-4-(trifluoromethyl)benzaldehyde

The preparation of this compound can be approached through several established and modern synthetic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity of the final product.

Direct C-H fluorination represents a modern and highly sought-after strategy in organofluorine chemistry, as it offers the potential to introduce fluorine atoms into a molecule in a single step, avoiding the need for pre-functionalized substrates. beilstein-journals.org In principle, the synthesis of this compound could be envisioned via the direct fluorination of 4-(trifluoromethyl)benzaldehyde (B58038). This transformation would typically involve an electrophilic fluorinating agent.

However, controlling the regioselectivity of such reactions on an aromatic ring with an existing deactivating group (like -CHO) and a meta-directing group (-CF₃) is a significant challenge. The aldehyde group is deactivating and directs incoming electrophiles to the meta position, while the trifluoromethyl group is also strongly deactivating and meta-directing. Therefore, achieving selective fluorination at the ortho position to the aldehyde and meta to the trifluoromethyl group is difficult and not a commonly reported high-yield pathway for this specific isomer. Advances in transition-metal-catalyzed and photochemistry-driven C-H activation are continually expanding the scope of direct fluorination, but specific protocols for this target molecule are not widely established. beilstein-journals.org

Organometallic pathways, particularly those involving Grignard reagents, provide a versatile and widely used method for forming carbon-carbon bonds and introducing functional groups. A plausible route to this compound involves the formation of an aryl Grignard reagent from a suitable halogenated precursor, followed by formylation.

The process typically begins with 3-bromo-4-(trifluoromethyl)fluorobenzene. This precursor reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent, 3-fluoro-4-(trifluoromethyl)phenylmagnesium bromide. This organometallic intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), followed by acidic workup to hydrolyze the intermediate and yield the final aldehyde. google.comgoogle.com An alternative is a Grignard exchange reaction, where a more reactive Grignard reagent (e.g., isopropylmagnesium chloride) is used to generate the desired aryl magnesium species from the aryl bromide, which can be advantageous for less reactive substrates. google.com It is important to note that the direct preparation of Grignard reagents from organofluorine compounds can be challenging due to the strength of the carbon-fluorine bond. nih.gov

Table 1: Grignard Reaction Pathway for this compound

| Step | Precursor | Reagents | Intermediate/Product |

| 1 | 3-Bromo-4-(trifluoromethyl)fluorobenzene | Mg, Tetrahydrofuran (THF) | 3-Fluoro-4-(trifluoromethyl)phenylmagnesium bromide |

| 2 | 3-Fluoro-4-(trifluoromethyl)phenylmagnesium bromide | 1. N,N-Dimethylformamide (DMF) 2. H₃O⁺ workup | This compound |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It typically involves the reaction of an enolate ion (from an aldehyde or ketone) with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may subsequently dehydrate. This methodology is used to build larger molecules from aldehydes and ketones. Consequently, Aldol condensation is not a primary synthetic route for the preparation of this compound itself.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com This electrophilic reagent then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org

For the synthesis of this compound, the starting material would be 1-fluoro-2-(trifluoromethyl)benzene. However, the benzene (B151609) ring in this precursor is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the fluorine atom and the trifluoromethyl group. This deactivation makes the classical Vilsmeier-Haack reaction challenging, likely requiring harsh conditions and resulting in low yields. chemistrysteps.com While the reaction is highly effective for electron-rich substrates like anilines or phenols, its application to strongly deactivated systems is limited. wikipedia.org The specific application involving polyfluoroarylzinc chemistry is not a standard named reaction and would represent a specialized adaptation of organometallic formylation.

One of the most robust and scalable methods for synthesizing aromatic aldehydes involves the preparation and subsequent transformation of a benzonitrile (B105546) derivative. This multi-step approach provides excellent control over regiochemistry. A well-documented pathway to this compound begins with 2-fluorobenzotrifluoride (B1329496). google.com

The synthesis of the key intermediate, 3-fluoro-4-trifluoromethylbenzonitrile, proceeds through the following sequence: google.com

Nitration: 2-fluorobenzotrifluoride is nitrated using a mixture of sulfuric acid and nitric acid to yield 4-fluoro-3-nitrobenzotrifluoride.

Reduction: The nitro group is reduced to an amine using agents like iron powder in the presence of an acid, yielding 3-trifluoromethyl-4-fluoroaniline. google.com

Bromination & Diazotization: The aniline (B41778) is then converted into 3-fluoro-4-trifluoromethyl bromobenzene (B47551) via bromination and a diazotization amine-removing reaction. google.com

Cyanation: Finally, the bromine is replaced with a cyano group using a metal cyanide, such as cuprous cyanide, to give 3-fluoro-4-trifluoromethylbenzonitrile. google.com

The final step is the conversion of the nitrile to the aldehyde. This is typically achieved by reduction of the nitrile to an imine, which is then hydrolyzed. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). Alternatively, catalytic hydrogenation using a nickel-based catalyst in the presence of formic acid can also accomplish this reduction and hydrolysis in one pot. prepchem.com

Table 2: Synthesis of this compound via Nitrile Hydrolysis

| Step | Starting Material | Key Reagents | Product |

| 1 | 2-Fluorobenzotrifluoride | H₂SO₄, HNO₃ | 4-Fluoro-3-nitrobenzotrifluoride |

| 2 | 4-Fluoro-3-nitrobenzotrifluoride | Fe, Acid (e.g., HCl) | 3-Trifluoromethyl-4-fluoroaniline |

| 3 | 3-Trifluoromethyl-4-fluoroaniline | Bromine, Diazotization reagents | 3-Fluoro-4-trifluoromethyl bromobenzene |

| 4 | 3-Fluoro-4-trifluoromethyl bromobenzene | CuCN | 3-Fluoro-4-trifluoromethylbenzonitrile |

| 5 | 3-Fluoro-4-trifluoromethylbenzonitrile | 1. DIBAL-H or Ni/Al alloy, HCOOH 2. H₂O | This compound |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable, efficient, and safer chemical processes. nih.gov These principles aim to reduce waste, avoid hazardous substances, improve atom economy, and lower energy consumption. rsc.org For the synthesis of fluorinated compounds like this compound, several green strategies are being explored. dovepress.com

Key areas of development include:

Catalytic Methods: Moving away from stoichiometric reagents to catalytic systems can significantly reduce waste. For instance, developing palladium-catalyzed formylation reactions that use safer and more accessible formyl sources than traditional methods can improve the environmental profile of the synthesis. chemicalbook.com

Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch reactors offers superior control over reaction parameters like temperature and mixing, improves safety when handling hazardous intermediates, and allows for easier scalability. ucsb.edu

Alternative Solvents: Reducing the reliance on volatile and toxic organic solvents is a primary goal. Research into using water, supercritical fluids, or recyclable ionic liquids as reaction media is an active area that could be applied to the synthesis of fluorinated aromatics. nih.gov

Safer Reagents: The development of novel fluorinating agents or formylating systems that are less toxic and easier to handle is crucial. For example, new processes are being developed to synthesize sulfonyl fluorides, another important class of fluorinated compounds, that avoid highly toxic gases and produce only benign salt byproducts. eurekalert.org

Table 3: Green Chemistry Principles and Potential Applications

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Use of transition-metal catalysts (e.g., Pd, Ni) to enable reactions under milder conditions with lower waste. ucsb.edu |

| Atom Economy | Designing synthetic routes, such as direct C-H functionalization, that incorporate a maximum number of atoms from reactants into the final product. |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or solvent-free reaction conditions. nih.gov |

| Energy Efficiency | Employing catalytic methods or flow chemistry to reduce reaction temperatures and times, thereby lowering energy consumption. ucsb.edu |

| Waste Prevention | Optimizing reactions to maximize yield and selectivity, and using recyclable catalysts to minimize the generation of byproducts. rsc.org |

Catalytic Transformations for Selective Fluorination

Catalytic methods for the introduction of fluorine into organic molecules are highly sought after due to the unique properties that fluorine imparts on bioactive compounds, such as enhanced metabolic stability and binding affinity. nih.gov Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, is a particularly valuable strategy. mpg.denih.gov

Recent advancements have focused on transition-metal-catalyzed C-H bond activation to directly introduce fluorine into aromatic systems. For instance, palladium-catalyzed methods have been developed for the ortho C-H fluorination and methylation of benzaldehydes using transient directing groups like orthanilic acids. researchgate.net These reactions can utilize electrophilic fluorinating reagents such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts. researchgate.net While not yet documented specifically for this compound, this catalytic approach offers a potential pathway for the selective fluorination of related trifluoromethylated aromatic compounds.

Another emerging area is photoredox catalysis. Catalyst-free photochemical fluorination of the aldehydic C-H bond in benzaldehydes using reagents like Selectfluor® under UV-A irradiation can produce the corresponding benzoyl fluorides in nearly quantitative yields. chemrxiv.org Furthermore, photocatalytic strategies can also achieve the enantioselective α-trifluoromethylation of aldehydes, merging photoredox and enamine catalysis to create valuable chiral building blocks. nih.govnih.gov Organocatalysis also provides a powerful tool for the direct enantioselective α-fluorination of aldehydes, generating important chiral synthons for medicinal chemistry. nih.gov

Table 1: Overview of Catalytic Fluorination Strategies Relevant to Benzaldehydes

| Catalytic Strategy | Catalyst Type | Reagent Example | Target Bond | Key Feature |

|---|---|---|---|---|

| C-H Activation | Palladium(II) | Selectfluor® | Aromatic C-H | Site-selective fluorination using directing groups. researchgate.net |

| Photoredox Catalysis | Iridium or Ruthenium complexes | CF₃I | Aldehydic C-H | Enantioselective trifluoromethylation. nih.govnih.gov |

| Photocatalysis | Sodium Decatungstate | N-Fluorobenzenesulfonimide (NFSI) | Aldehydic C(sp²)-H | Direct conversion of aldehydes to acyl fluorides. rsc.org |

| Organocatalysis | Chiral Imidazolidinone | N-Fluorobenzenesulfonimide (NFSI) | Aldehyde α-C-H | Enantioselective α-fluorination. nih.gov |

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Advanced reaction technologies like microwave-assisted synthesis and continuous-flow chemistry offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety profiles for hazardous reagents, better heat and mass transfer, and greater scalability. durham.ac.uknih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture. This technique has been successfully applied to nucleophilic fluorination reactions, such as the synthesis of fluoromethyl tosylate from methylene (B1212753) ditosylate, achieving in 15 minutes what would otherwise require harsher conditions or longer times. nih.gov A novel microwave-assisted protocol has also been developed for the preparation of trifluoroacetaldehyde (B10831) (fluoral) from its ethylhemiacetal precursor, demonstrating a rapid, convenient, and reproducible method for generating important trifluoromethylated synthons. nih.gov While a specific microwave synthesis for this compound is not prominent in the literature, these examples highlight the potential of microwave technology to accelerate key fluorination or precursor synthesis steps.

Flow Chemistry: Continuous-flow microreactors are particularly well-suited for organofluorine chemistry, which often involves hazardous reagents or highly exothermic reactions. durham.ac.uknih.gov Flow systems allow for the safe handling of reagents like diethylaminosulfur trifluoride (DAST) for the conversion of aldehydes and ketones into their corresponding difluorides. nih.gov The precise control over reaction parameters such as temperature and residence time in a flow reactor can lead to higher yields and selectivities compared to batch reactions. nih.gov For example, the transposition of an aldol reaction involving 4-bromobenzaldehyde (B125591) from batch to flow reduced the reaction time from 24 hours to just 20 minutes to achieve full conversion. nih.gov These techniques are highly applicable to the multi-step synthesis of complex molecules like this compound, offering improved efficiency and safety. durham.ac.ukallfordrugs.com

Biocatalytic and Chemoenzymatic Pathways

The use of enzymes (biocatalysis) or a combination of chemical and enzymatic steps (chemoenzymatic synthesis) offers a green and highly selective alternative to traditional chemical synthesis. numberanalytics.com The development of biocatalytic C-F bond formation is a significant challenge, as naturally occurring fluorinase enzymes are rare. nih.gov

Recent research has focused on repurposing and engineering existing enzymes to catalyze fluorination reactions. For instance, a non-heme iron-dependent enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), has been evolved through directed evolution to perform the enantioselective C(sp³)–H fluorination of various substrates. chemrxiv.org This represents a significant breakthrough in creating new-to-nature C-F bond-forming biocatalysts. chemrxiv.org

Chemoenzymatic strategies combine the strengths of chemical synthesis and biocatalysis. A notable approach involves the synthesis of fluorinated building blocks which are then incorporated into larger molecules by enzymes. For example, chemically synthesized fluoromalonyl coenzyme A has been used in polyketide synthase (PKS) systems where the native acyltransferase domain was replaced with a more tolerant fatty acid synthase (FAS) domain. nih.govnih.gov This PKS/FAS hybrid system was able to incorporate the fluorine-containing extender unit into complex macrolide structures, demonstrating a powerful method for producing novel fluorinated natural product analogues. nih.gov Although direct biocatalytic synthesis of this compound has not been reported, these pioneering studies pave the way for future development of enzymatic routes to complex fluorinated aromatics.

Precursor Synthesis and Derivatization Relevant to this compound

The synthesis of this compound often relies on the preparation of key precursors and intermediates. Furthermore, derivatization of the final product is essential for both analytical characterization and for its use as a building block in further synthetic applications.

Preparation of Halogenated Benzaldehyde (B42025) Intermediates (e.g., 3-bromo-4-fluorobenzaldehyde)

3-Bromo-4-fluorobenzaldehyde is a critical intermediate in the synthesis of various pesticides and pharmaceuticals. chemicalbook.compatsnap.com Its preparation typically starts from the commercially available 4-fluorobenzaldehyde. Several methods for the regioselective bromination of this precursor have been reported.

One common laboratory method involves the electrophilic aromatic substitution using bromine with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) in a solvent such as dichloromethane. Another established industrial process utilizes a mixture of oleum (B3057394) (fuming sulfuric acid), iodine, and zinc bromide as a catalyst system for the bromination of 4-fluorobenzaldehyde, achieving high purity (>95%) and yield (>90%). chemicalbook.comguidechem.comgoogle.com A more recent, greener approach employs an in-situ generation of the brominating agent from sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (B82951) (NaOCl) under ultrasonic irradiation, avoiding the direct use of hazardous liquid bromine. patsnap.com

Table 2: Comparison of Synthetic Methods for 3-Bromo-4-fluorobenzaldehyde

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Br₂, AlCl₃, Dichloromethane | Reflux, 16 hours | ~56% | |

| 4-Fluorobenzaldehyde | Br₂, Oleum, I₂, ZnBr₂ | 30-40°C | >90% | chemicalbook.comguidechem.comgoogle.com |

| 4-Fluorobenzaldehyde | NaBr, HCl, NaOCl | 20-25°C, Ultrasonic waves | ~90% | patsnap.com |

Synthesis of Related Trifluoromethylated Benzaldehydes (e.g., 3-(trifluoromethyl)benzaldehyde, 4-(trifluoromethyl)benzaldehyde)

The synthesis of isomeric trifluoromethylated benzaldehydes provides insight into the general strategies for introducing the trifluoromethyl group and the aldehyde functionality onto a benzene ring.

4-(Trifluoromethyl)benzaldehyde: This isomer can be prepared through several modern catalytic routes. One method is the Suzuki-Miyaura coupling of 4-trifluoromethylphenylboronic acid with a suitable formylating agent. wikipedia.org Conversely, it can be produced by the direct trifluoromethylation of 4-formylphenylboronic acid. wikipedia.org A transition-metal-free approach investigates the direct C-H trifluoromethylation of benzaldehyde derivatives using sodium trifluoromethanesulfinate. sigmaaldrich.com

3-(Trifluoromethyl)benzaldehyde: This compound is a key intermediate used in the synthesis of various bioactive molecules, including potent antitumor agents. medchemexpress.com A common synthetic route involves the oxidation of the corresponding alcohol, 3-(trifluoromethyl)benzyl alcohol, using reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). An alternative pathway is the controlled oxidation of 3-(trifluoromethyl)benzyl alcohol using a TEMPO radical catalyst system in the presence of sodium hypochlorite. chemicalbook.com

Derivatization Strategies for Analytical and Synthetic Utility

Analytical Derivatization: For analytical purposes, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), the aldehyde group of this compound is often derivatized to increase volatility and thermal stability, and to improve chromatographic peak shape. research-solution.comjfda-online.com Common derivatization reactions for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or, more commonly, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime derivatives are highly volatile and show excellent sensitivity with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NICI-MS). und.eduresearchgate.net

Acylation and Silylation: While less common for simple aldehydes, these methods are used to modify other functional groups that might be present in more complex derivatives. research-solution.com

Synthetic Derivatization: The aldehyde functionality of this compound is a versatile handle for constructing more complex molecules. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the electrophilicity of the aldehyde's carbonyl carbon. Common synthetic transformations include:

Condensation Reactions: It readily undergoes condensation with amines to form imines (Schiff bases) or with activated methylene compounds in Knoevenagel condensations. wikipedia.org

Aldol Condensation: It can react with ketones to form chalcone (B49325) or curcuminoid analogues, which have been investigated for their biological activities. ossila.com

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes, as seen in the synthesis of caffeic acid phenylethyl amide derivatives. ossila.com

Reductive Amination: The aldehyde can be converted into an amine via reaction with an amine followed by reduction of the intermediate imine. nih.gov

These derivatization strategies underscore the utility of this compound as a versatile building block in medicinal chemistry and materials science. medchemexpress.comossila.com

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Trifluoromethyl Benzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-fluoro-4-(trifluoromethyl)benzaldehyde is significantly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups. The fluorine atom, while also deactivating through its inductive effect, can direct incoming electrophiles via its lone-pair resonance effect.

The directing effects of the substituents are as follows:

Aldehyde (-CHO): Strongly deactivating, meta-directing.

Trifluoromethyl (-CF₃): Strongly deactivating, meta-directing.

Fluorine (-F): Deactivating, ortho, para-directing.

The outcome of an electrophilic substitution reaction is determined by the interplay of these directing effects. The positions ortho and para to the fluorine atom (C2 and C6) are the least deactivated sites on the ring.

In halogenation reactions, such as bromination or chlorination, the electrophile (e.g., Br⁺ or Cl⁺) will preferentially attack the positions most activated (or least deactivated) by the resident groups. Given the substituent pattern, the most likely positions for substitution are C2 and C6. The C6 position is para to the fluorine and meta to the aldehyde, while the C2 position is ortho to the fluorine and meta to the trifluoromethyl group. The regiochemical outcome would depend on the specific reaction conditions and the steric hindrance at each position.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. The nitronium ion (NO₂⁺) is a strong electrophile that will attack the deactivated ring. A related compound, ortho-fluorobenzotrifluoride, undergoes nitration to yield 3-trifluoromethyl-4-fluoronitrobenzene, indicating that the nitro group adds ortho to the fluorine and meta to the trifluoromethyl group. google.com Applying this precedent to this compound, nitration would be expected to occur at the C5 position, which is meta to the fluorine, meta to the aldehyde, and ortho to the trifluoromethyl group, leading to the formation of 3-fluoro-5-nitro-4-(trifluoromethyl)benzaldehyde. This is consistent with the strong meta-directing effects of the aldehyde and trifluoromethyl groups overcoming the ortho, para-directing influence of the fluorine atom under strongly acidic conditions.

Sulfonation, involving an electrophile such as SO₃, would follow a similar mechanistic pathway, with the sulfonic acid group (-SO₃H) also expected to add to a highly deactivated position on the ring, likely governed by the same directing group principles as nitration.

Oxidation and Reduction Pathways

The reactivity of the aldehyde functional group in this compound is central to its synthetic utility, allowing for a range of oxidation and reduction transformations. These reactions provide access to key intermediates such as carboxylic acids, alcohols, and hydrocarbons, which are valuable in the synthesis of more complex molecules.

Selective Oxidation to Carboxylic Acids

The selective oxidation of this compound provides a direct route to 3-fluoro-4-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. ossila.comottokemi.com This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent often dictated by the desired reaction conditions and scale.

Common laboratory-scale methods for the oxidation of aromatic aldehydes to carboxylic acids involve the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, milder and more selective methods are often preferred to avoid potential side reactions, especially with the presence of the sensitive fluoro and trifluoromethyl groups. One such method involves the use of buffered potassium permanganate. Another effective approach is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, offering high yields and functional group tolerance.

While specific documented examples for the oxidation of this compound are not prevalent in readily available literature, the oxidation of structurally similar aromatic aldehydes is well-established. For instance, the oxidation of various substituted benzaldehydes to their corresponding benzoic acids proceeds efficiently under standard oxidation protocols. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents in this compound is expected to facilitate the oxidation process.

Table 1: Common Reagents for the Oxidation of Aromatic Aldehydes

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | Carboxylic Acid Salt |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Carboxylic Acid |

| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, buffer (e.g., NaH₂PO₄) | Carboxylic Acid |

Reductive Transformations to Alcohols and Hydrocarbons

The reduction of the aldehyde group in this compound can yield either the corresponding primary alcohol, (3-fluoro-4-(trifluoromethyl)phenyl)methanol, or be taken further to the fully reduced hydrocarbon, 3-fluoro-4-(trifluoromethyl)toluene.

The reduction to the primary alcohol is a common transformation readily achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. ugm.ac.id It efficiently reduces aldehydes and ketones without affecting more robust functional groups. For more resistant carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed, though its higher reactivity necessitates anhydrous conditions and careful handling.

Complete reduction of the aldehyde to a methyl group, to form 3-fluoro-4-(trifluoromethyl)toluene, requires more forcing conditions. Classic methods for this transformation include the Wolff-Kishner and Clemmensen reductions. youtube.com The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.comlibretexts.org The Clemmensen reduction utilizes amalgamated zinc in the presence of a strong acid. youtube.com The choice between these methods often depends on the stability of other functional groups in the molecule to acidic or basic conditions. The fluorine and trifluoromethyl groups are generally stable under these conditions, making these methods potentially applicable.

Table 2: Reagents for the Reduction of this compound

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | (3-Fluoro-4-(trifluoromethyl)phenyl)methanol | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Fluoro-4-(trifluoromethyl)phenyl)methanol | Anhydrous Ether or THF, 0°C to Room Temperature |

| Hydrazine/KOH (Wolff-Kishner) | 3-Fluoro-4-(trifluoromethyl)toluene | High-boiling solvent (e.g., ethylene (B1197577) glycol), Heat |

| Zinc Amalgam/HCl (Clemmensen) | 3-Fluoro-4-(trifluoromethyl)toluene | Toluene, Heat |

Condensation Reactions and Imine Formation

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. acs.orgnih.govnih.gov This reaction is a cornerstone of organic synthesis, providing a versatile route to a wide array of nitrogen-containing compounds. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring of this compound enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine. This increased reactivity often allows the condensation to proceed under mild conditions, sometimes even at room temperature without the need for a catalyst. However, in cases with less nucleophilic amines, an acid catalyst is often employed to protonate the carbonyl oxygen, further increasing its electrophilicity.

The resulting imines are valuable intermediates in their own right, participating in a variety of subsequent transformations such as reductions to secondary amines, cycloaddition reactions, and as ligands in coordination chemistry. The synthesis of imines from fluorinated benzaldehydes is a well-documented process, with numerous examples showcasing the versatility of this reaction. nih.govgeorgiasouthern.edu

Table 3: Examples of Imine Formation with Fluorinated Benzaldehydes

| Aldehyde | Amine | Product |

| 2-Fluorobenzaldehyde | (R)-(+)-α-Methylbenzylamine | (R,E)-N-(2-Fluorobenzylidene)-1-phenylethanamine |

| 2,4-Difluorobenzaldehyde | 4-Methoxyaniline | (E)-N-(2,4-Difluorobenzylidene)-4-methoxyaniline |

| 4-(Trifluoromethyl)benzaldehyde (B58038) | Aniline (B41778) | (E)-N-(4-(Trifluoromethyl)benzylidene)aniline |

Pericyclic Reactions and Cycloadditions

The aldehyde group of this compound, activated by the electron-withdrawing substituents on the aromatic ring, can participate in various pericyclic reactions, including Diels-Alder and 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

Diels-Alder and Hetero-Diels-Alder Reactions

In the context of the Diels-Alder reaction, the aldehyde group of this compound can function as a dienophile, particularly in hetero-Diels-Alder reactions where it reacts with a conjugated diene to form a dihydropyran ring system. The electron-withdrawing nature of the 3-fluoro and 4-trifluoromethyl substituents enhances the electrophilicity of the carbonyl carbon, making the aldehyde a more reactive dienophile.

A particularly useful diene for such reactions is Danishefsky's diene, an electron-rich diene that reacts readily with electron-poor dienophiles. nih.govillinois.eduwikipedia.orguchicago.edu The reaction of an aldehyde with Danishefsky's diene, often catalyzed by a Lewis acid, provides a versatile route to functionalized pyranones, which are valuable intermediates in the synthesis of natural products and other complex molecules. While specific examples of this compound in hetero-Diels-Alder reactions are not extensively reported, its electronic properties suggest it would be a suitable substrate for such transformations.

1,3-Dipolar Cycloaddition Reactions (e.g., with nitrones)

1,3-Dipolar cycloaddition reactions are a class of pericyclic reactions that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. frontiersin.orgnih.gov The aldehyde group of this compound can act as a dipolarophile in reactions with various 1,3-dipoles, such as nitrones.

The reaction of an aldehyde with a nitrone yields an isoxazolidine (B1194047) ring. The regioselectivity and stereoselectivity of these reactions are often high and can be predicted by frontier molecular orbital theory. The electron-deficient nature of the carbonyl group in this compound makes it a good reaction partner for electron-rich nitrones.

Research on the synthesis and cycloaddition reactions of nitrones derived from the closely related 4-(trifluoromethyl)benzaldehyde has demonstrated their utility in forming isoxazolidine and isoxazoline (B3343090) derivatives. juniperpublishers.com This suggests that this compound would also be a viable substrate for 1,3-dipolar cycloaddition reactions with nitrones, providing access to a range of fluorinated heterocyclic compounds. juniperpublishers.comunisciencepub.com

Catalytic Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is exceptionally stable due to the strength of the C-F bonds. Consequently, reactions involving the cleavage of these bonds require catalytic activation, often proceeding through radical or organometallic intermediates. Research in this area is driven by the need to diversify the structure of widely used trifluoromethylated compounds in pharmaceuticals and agrochemicals. researchgate.net

Modifications and Derivatizations of the CF3 Group

Catalytic modification of the CF3 group primarily involves the selective cleavage of a single C–F bond to yield a difluorinated product. This transformation is valuable as it provides access to difluoromethylene (-CF2-) containing structures, which are also of significant interest in medicinal chemistry.

One prominent strategy is catalytic hydrodefluorination , which reduces the -CF3 group to a -CHF2 group. This has been achieved using various catalytic systems. For instance, a dual-catalyst system involving palladium and copper has been shown to selectively activate a single C-F bond in trifluoromethyl arenes for monodefluorination. Mechanistic studies suggest the formation of unique intermediates that facilitate this high selectivity.

Another powerful approach involves photoredox catalysis . nih.gov In this method, a photocatalyst, upon irradiation with visible light, initiates a single electron transfer to the trifluoromethylarene. researchgate.net This generates a radical anion, which then expels a fluoride (B91410) ion to form a difluorobenzylic radical. This highly reactive intermediate can be trapped by a hydrogen atom donor to complete the hydrodefluorination process or coupled with other molecules for further derivatization. nih.gov

Recent advances have also explored the use of electrophilic organophosphonium catalysts to effect benzylation or alkylation at the CF3 site, followed by hydrodefluorination, effectively transforming the CF3 group into a CH2-aryl fragment. nih.gov Lewis acidic silyl (B83357) cations have also been demonstrated to be active catalysts for the hydrodefluorination of fluoroalkyl groups. nih.gov

| Reaction Type | Catalyst System | Key Intermediate | Product Type |

| Monodefluorination | Palladium and Copper Co-catalysis | Organometallic complex | Ar-CHF2 |

| Photocatalytic Hydrodefluorination | Photoredox catalyst (e.g., o-phosphinophenolate) + Hydrogen Donor | Difluorobenzylic radical (Ar-CF2•) | Ar-CHF2 |

| Defluoroalkylation | Photoredox catalyst + Polarity Reversal Catalyst + Alkene | Difluorobenzylic radical (Ar-CF2•) | Ar-CF2-Alkyl |

| Catalytic Benzylation | Electrophilic Organofluorophosphonium Catalyst | Difluorocarbocation | Ar-CH2-Aryl |

Cross-Coupling Reactions at Fluorinated Sites

Cross-coupling reactions that directly functionalize the C-F bonds of a trifluoromethyl group are challenging due to the bond's strength and the increasing strength of the remaining C-F bonds after an initial substitution. Most research in the broader field of "trifluoromethyl cross-coupling" focuses on the formation of a C-CF3 bond by coupling an aryl halide with a trifluoromethylating agent. organic-chemistry.orgnih.gov

However, the reverse process—using the Ar-CF3 group as a coupling partner—is an area of emerging research based on C-F activation principles. The generation of a difluorobenzylic radical intermediate via photoredox catalysis, as described previously, opens a pathway for cross-coupling. Instead of being quenched by a hydrogen donor, this radical can be intercepted by a suitable coupling partner.

For example, defluoroalkylation reactions couple trifluoromethylarenes with unactivated alkenes. researchgate.net This process involves the addition of the photochemically generated difluorobenzylic radical to the alkene. A subsequent radical termination step, often facilitated by a polarity reversal catalyst, yields the final cross-coupled product. This method allows for the construction of complex fluorinated structures from relatively simple starting materials.

While transition metal-catalyzed cross-coupling reactions that directly cleave the C-F bond of a CF3 group are not as common as C-H or C-Halogen couplings, the fundamental steps of oxidative addition and reductive elimination are being explored. The primary challenge remains the high energy barrier for a metal catalyst to insert into the C-F bond. mdpi.com Research into highly reactive catalytic systems, potentially involving nickel or silver, continues to be an active area of investigation. researchgate.net

| Coupling Reaction | Catalytic Approach | Proposed Mechanism | Reactant Classes |

| Defluoroalkylation | Photoredox Catalysis | Radical addition to alkene followed by radical termination | Trifluoromethylarenes, Alkenes |

| Defluoroarylation (Hypothetical) | Transition Metal Catalysis (e.g., Ni, Pd) | Oxidative addition into C-F bond, transmetalation, reductive elimination | Trifluoromethylarenes, Arylboronic acids/esters |

| Defluoro-Silylation | Transition Metal-Free | Metathesis between fluoro-aromatics and silylboranes | Trifluoromethylarenes, Silylboranes |

Spectroscopic and Computational Characterization of 3 Fluoro 4 Trifluoromethyl Benzaldehyde and Its Derivatives

Advanced Spectroscopic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For 3-Fluoro-4-(trifluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. The aromatic region will display a more complex pattern due to spin-spin coupling between the protons and with the fluorine atom. The proton at C2 (ortho to the aldehyde) would likely appear as a doublet, coupled to the proton at C6. The proton at C5 (ortho to the fluorine and meta to the aldehyde) would be a doublet of doublets, showing coupling to both the adjacent aromatic proton and the fluorine atom. The proton at C6 would also be a doublet.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 190 ppm. The aromatic carbons will have chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the fluorine atom (C3) will show a large one-bond carbon-fluorine coupling constant. The remaining aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine-containing groups. It is expected to show two distinct signals. The trifluoromethyl (CF₃) group will appear as a singlet at a characteristic chemical shift for this group, typically around -63 ppm relative to a standard. The single fluorine atom on the aromatic ring will appear as a multiplet due to coupling with the nearby aromatic protons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (CHO) | 9.9 - 10.1 | s | - |

| ¹H (Ar-H) | 7.5 - 8.2 | m | J(H,H), J(H,F) |

| ¹³C (C=O) | ~190 | s | - |

| ¹³C (Ar-C) | 115 - 165 | m | J(C,F) |

| ¹⁹F (CF₃) | ~ -63 | s | - |

| ¹⁹F (Ar-F) | Varies | m | J(F,H) |

Note: The predicted data is based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1690 and 1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1100-1350 cm⁻¹. The C-F stretch of the aromatic fluorine will be observed as a strong band around 1200-1250 cm⁻¹.

Raman Spectroscopy: The Raman spectrum will complement the IR data. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The symmetric C=O stretching vibration may also be observed.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aldehyde C-H Stretch | 2720, 2820 | Weak | Medium |

| C=O Stretch | 1690 - 1715 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong | Weak |

| C-F Stretch (Ar-F) | 1200 - 1250 | Strong | Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

MS: In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound (C₈H₄F₄O). A prominent fragmentation pattern would involve the loss of the aldehydic proton (M-1) and the formyl group (M-29). The loss of a fluorine atom or the entire trifluoromethyl group could also be observed.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy, confirming the molecular formula as C₈H₄F₄O.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) chromophore. The π → π* transitions of the aromatic ring will likely result in strong absorptions in the ultraviolet region, typically between 200 and 300 nm. The n → π* transition of the carbonyl group is also expected, though it is often weaker and may be observed as a shoulder on the more intense π → π* bands. The exact position and intensity of these bands are influenced by the electronic effects of the fluoro and trifluoromethyl substituents.

X-ray Crystallography of Derivatives and Co-crystals

Computational Chemistry and Theoretical Studies

Computational chemistry offers a theoretical framework to complement experimental data and to predict molecular properties. Density Functional Theory (DFT) calculations are commonly employed to optimize the geometry of this compound and to calculate its spectroscopic properties.

Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), which can then be compared with experimental data for validation. Furthermore, computational models can provide insights into the molecule's electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map. These theoretical studies can help in understanding the reactivity of the aldehyde group, the influence of the fluorine and trifluoromethyl substituents on the aromatic ring's reactivity, and the nature of potential intermolecular interactions. While specific computational studies on this molecule are not widely published, the application of these methods would be a standard approach for a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecules like this compound. DFT calculations, often employing methods such as B3LYP with basis sets like 6-31G*, are used to predict the molecule's most stable three-dimensional arrangement (optimized geometry) by minimizing its energy. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic effects of the fluorine and trifluoromethyl substituents on the benzaldehyde (B42025) framework.

The introduction of the electronegative fluorine atom at the 3-position and the potent electron-withdrawing trifluoromethyl group at the 4-position significantly influences the geometry and electronic distribution of the benzene ring and the aldehyde functional group. DFT studies on similar substituted benzaldehydes have demonstrated that such calculations can accurately predict geometrical parameters which are in good agreement with experimental data where available. nih.gov For this compound, the calculations would likely confirm the planarity of the aromatic system, a characteristic feature of benzene derivatives.

The electronic structure analysis derived from DFT provides a detailed picture of the electron density distribution, dipole moment, and atomic charges. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(ring)-C(aldehyde) | ~1.48 |

| Bond Length (Å) | C=O | ~1.21 |

| Bond Length (Å) | C-F (ring) | ~1.35 |

| Bond Length (Å) | C(ring)-C(CF3) | ~1.51 |

| Bond Angle (°) | C(ring)-C-O | ~124° |

| Bond Angle (°) | C(ring)-C-H (aldehyde) | ~116° |

| Dihedral Angle (°) | O=C-C=C(ring) | ~180° (for planar conformer) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. wolfram.com Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate favorable sites for nucleophilic attack. uni-muenchen.deresearchgate.net Green areas represent regions of neutral potential.

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential:

Negative Potential: The most negative potential is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This makes it a primary site for protonation and attack by electrophiles. The fluorine atom attached to the ring would also contribute to a region of negative potential.

Positive Potential: Regions of high positive potential would be found around the hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic ring. These electron-deficient sites are vulnerable to attack by nucleophiles. The carbon atom of the carbonyl group, being bonded to a highly electronegative oxygen, would also exhibit a significant positive character, making it the principal site for nucleophilic addition reactions.

The MEP analysis provides a clear, qualitative prediction of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its chemical behavior. uni-muenchen.deresearchgate.net

HOMO-LUMO Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

Reactivity Descriptors: The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. nih.gov These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

These descriptors help in predicting the molecule's behavior in chemical reactions. For instance, a high chemical hardness (large HOMO-LUMO gap) suggests high stability, while a high electronegativity indicates a strong tendency to attract electrons. irjweb.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of electron-attracting power. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | Inverse of hardness; indicates polarizability. |

Conformational Analysis and Intramolecular Interactions

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary focus is the rotation around the C(ring)-C(aldehyde) bond, which determines the orientation of the carbonyl group relative to the benzene ring.

Computational studies on similar 2-substituted benzaldehydes have shown that such molecules tend to adopt a planar or near-planar conformation to maximize π-conjugation between the aldehyde group and the aromatic ring. rsc.org Two main planar conformers are possible: a trans conformer and a cis conformer, defined by the dihedral angle between the C=O bond and the adjacent C-C bond of the ring. For this compound, the relative stability of these conformers would be influenced by steric and electronic interactions between the aldehyde group and the adjacent fluorine substituent.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides indispensable tools for elucidating reaction mechanisms by identifying and characterizing the transition state (TS) of a chemical reaction. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. youtube.com

For reactions involving this compound, such as nucleophilic addition to the carbonyl group (a characteristic reaction of aldehydes), transition state calculations can be performed using methods like DFT. The process involves locating the saddle point on the potential energy surface corresponding to the TS. Once the TS geometry is found, a frequency calculation is performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined. This allows for a quantitative understanding of the reaction kinetics and the factors influencing the reaction rate. These calculations can be used to compare different possible reaction pathways, predict the stereochemical outcome of a reaction, and understand the electronic effects of the fluoro and trifluoromethyl substituents on the reactivity of the aldehyde group.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wikipedia.orgnih.gov QSAR models are powerful predictive tools in drug discovery, toxicology, and materials science, as they can forecast the activity of new, unsynthesized compounds, thereby saving time and resources. nih.govnih.gov

To develop a QSAR model for a series of benzaldehyde derivatives including this compound, a dataset of compounds with known activities (e.g., herbicidal, antifungal, or enzyme inhibitory activity) is required. The process involves several key steps:

Data Set Preparation: A training set of molecules with measured biological activities is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can be constitutional, topological, physicochemical (like LogP), or quantum chemical descriptors (such as HOMO/LUMO energies, dipole moment, atomic charges, MEP values). wikipedia.orgresearchgate.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR equation might take the form: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

For derivatives of this compound, descriptors related to its electronic properties (e.g., MEP values at the carbonyl oxygen) and hydrophobicity would likely be significant predictors of its biological activity. youtube.com

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Role as a Key Pharmaceutical Intermediate

3-Fluoro-4-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from the unique substitution pattern on the benzene (B151609) ring. The fluorine atom at the 3-position and the potent electron-withdrawing trifluoromethyl (CF3) group at the 4-position activate the molecule for various chemical transformations. This specific arrangement enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack, and influences the reactivity of the aromatic ring itself.

This distinct electronic profile makes the compound an ideal starting material for building the substituted phenyl core of numerous target molecules. Research has shown that this 3,4-disubstitution pattern provides favorable electronic characteristics for synthesizing pharmaceutical intermediates, particularly for creating complex heterocyclic systems that are prevalent in modern drug discovery. The related compound, 3-fluoro-4-(trifluoromethyl)benzonitrile, is also recognized as a very important intermediate for medicinal active compounds, highlighting the significance of this particular substitution pattern in the pharmaceutical industry.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

The aldehyde functional group of this compound provides a versatile handle for constructing a wide array of molecular architectures, including those with demonstrated therapeutic potential.

The 3-fluoro-4-(trifluoromethyl)phenyl moiety is a key feature in several classes of compounds investigated for their anticancer properties. This aldehyde is a logical precursor for synthesizing trifluoromethyl-substituted pyrimidine (B1678525) derivatives, a class of compounds that has shown significant bioactivity against various human tumor cells. nih.govorientjchem.org

A common synthetic strategy involves a condensation reaction, such as the Claisen-Schmidt condensation, between this compound and a suitable ketone to form a chalcone (B49325) (an α,β-unsaturated ketone). derpharmachemica.comwikipedia.org This chalcone intermediate can then be cyclized with reagents like guanidine (B92328) to yield the therapeutically active pyrimidine core. nih.gov Pyrimidine derivatives bearing trifluoromethyl groups have demonstrated potent anti-proliferative activity, with some compounds showing superior efficacy compared to the established chemotherapeutic agent 5-Fluorouracil. nih.gov

| Compound Class | Key Synthetic Reaction | Reported Biological Activity | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted Pyrimidines | Claisen-Schmidt condensation followed by cyclization with guanidine | Anti-proliferative activity against human tumor cell lines (e.g., PC-3, MCF-7, H1975) | nih.gov |

| Thiazolo[4,5-d]pyrimidines | Multi-step synthesis involving heterocycle formation | Anticancer activity against various cell lines (e.g., A375, DU145, MCF-7) |

The structural motifs present in this compound are also valuable in the development of anti-inflammatory and anti-infective agents.

Anti-Infective Agents: Quinoxaline (B1680401) 1,4-dioxides are a class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties. nih.govresearchgate.net The introduction of a trifluoromethyl group into this scaffold has been shown to significantly enhance intracellular penetration and binding to cellular targets. nih.gov this compound can serve as a precursor for building blocks used in the synthesis of these potent quinoxaline derivatives. Furthermore, fused heterocyclic systems like thiazolo[2,3-c] nih.govmdpi.comnih.govtriazoles containing a 4-(trifluoromethyl)phenyl group have been designed and synthesized as potent anti-infective agents, demonstrating activity against various bacterial and fungal strains. nih.govacs.orgnih.gov The aldehyde provides the necessary chemical starting point to introduce this critical trifluoromethylphenyl moiety.

Anti-Inflammatory Agents: Pyrimidine derivatives, which can be synthesized from this aldehyde, are known to possess a wide range of biological activities, including anti-inflammatory properties. orientjchem.org By serving as a starting material for fluorinated chalcones, this compound enables the synthesis of pyrimidines that have been investigated for their potential to inhibit inflammatory pathways. derpharmachemica.com

While some fluorinated benzaldehydes are precursors to specific drugs, it is important to clarify their precise roles. For instance, the muscle relaxant Lanperisone contains a 4-(trifluoromethyl)phenyl group but lacks the 3-fluoro substituent. nih.gov Its synthesis originates from starting materials like 4-methylpropiophenone, not this compound. google.comgoogle.com

However, this highlights the general importance of trifluoromethylphenyl intermediates in drug synthesis. This compound is an exemplary building block for a different class of novel fluorine-containing pharmaceuticals. The combined presence of both a fluoro and a trifluoromethyl group offers medicinal chemists a tool to fine-tune molecular properties. These groups can enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets, making this aldehyde a highly sought-after component in the design of next-generation therapeutics. mdpi.commdpi.comnih.gov

Design and Synthesis of Novel Fluorinated Bioactive Molecules

The primary value of this compound lies in its application in the rational design of new chemical entities. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy to optimize the pharmacological profile of a lead compound. mdpi.com

Key properties influenced by these groups include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Introducing these groups at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life. mdpi.com

Lipophilicity and Permeability: The trifluoromethyl group is one of the most lipophilic substituents and is frequently used to increase a molecule's ability to cross biological membranes, which can improve oral bioavailability and penetration of the blood-brain barrier. researchgate.net

Binding Affinity: The high electronegativity of fluorine allows it to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a protein's binding pocket, potentially increasing a drug's potency and selectivity.

This aldehyde serves as an ideal platform for synthesizing libraries of novel compounds where the 3-fluoro-4-(trifluoromethyl)phenyl group acts as a foundational element for exploring new therapeutic targets.

Structure-Activity Relationship (SAR) Studies of Derivatives

In drug discovery, Structure-Activity Relationship (SAR) studies are conducted to understand how specific parts of a molecule contribute to its biological activity. For any series of compounds derived from this compound, the 3-fluoro-4-(trifluoromethyl)phenyl group serves as a critical modulator of activity.

SAR studies on related fluorinated compounds reveal important trends:

Positional Isomerism: The precise placement of the fluorine atom on the phenyl ring is crucial. In studies of other bioactive scaffolds, moving a fluoro substituent from the ortho to the meta or para position can dramatically reduce inhibitory activity.

Hydrogen Bonding: A fluorine atom can act as a hydrogen bond acceptor but not a donor. Replacing a hydroxyl group (which can both donate and accept) with fluorine can therefore probe the specific hydrogen bonding requirements of a receptor's binding site, providing valuable SAR insights. nih.gov

| Property | Effect of Fluoro (F) Group | Effect of Trifluoromethyl (CF3) Group | Reference |

|---|---|---|---|

| Metabolic Stability | Increases stability by blocking metabolic hotspots (C-F bond is strong) | Significantly increases metabolic stability | mdpi.commdpi.com |

| Lipophilicity | Increases lipophilicity compared to hydrogen | Strongly increases lipophilicity, enhancing membrane permeability | researchgate.net |

| Binding Affinity | Can form favorable hydrogen bonds and dipole interactions | Can enhance binding through hydrophobic and electronic interactions | nih.gov |

| Acidity/Basicity (pKa) | Can lower the pKa of nearby acidic or basic groups | Strong electron-withdrawing effect significantly alters pKa |

Applications in Agrochemical and Materials Science Research

Intermediate in Agrochemical Development

In the field of agrochemical research, 3-Fluoro-4-(trifluoromethyl)benzaldehyde is valued as a key intermediate for the synthesis of complex active ingredients. The presence of fluorine-containing functional groups is a common strategy in the design of modern pesticides and herbicides. In fact, over half of the pesticides introduced in the last two decades contain fluorine, and the trifluoromethyl group is present in approximately 40% of all fluorine-containing pesticides currently on the market. semanticscholar.org This prevalence underscores the significant advantages these groups confer upon the final product molecules.

The utility of fluorinated benzaldehydes as precursors is well-established in the synthesis of agricultural chemicals. google.com The aldehyde functional group provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds designed to interact with specific biological targets in pests or weeds.

The incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into agrochemical candidates can lead to a significant enhancement of their efficacy. One of the primary benefits derived from the trifluoromethyl (-CF3) group is increased metabolic stability. This group is highly resistant to enzymatic degradation by target organisms, such as insects or weeds, as well as by environmental microbes. By slowing the rate at which the active ingredient is metabolized and broken down, its longevity and persistence at the site of action are increased, leading to improved and more durable pesticidal or herbicidal effects.

Development of Advanced Materials

The same properties that make this compound valuable in agrochemistry also make it a building block for advanced materials. The strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the electronic properties of the aromatic ring, making it a useful precursor for materials where these characteristics are critical.

While fluorinated aromatic compounds are a broad area of interest for developing materials used in organic electronics, including OLEDs, specific research detailing the direct utilization of this compound in the synthesis of OLED components is not widely documented in publicly available literature. The development of materials for OLEDs often involves complex, multi-functional molecules, and while this benzaldehyde (B42025) could potentially serve as a starting material for a component, its specific application in this area is not yet established.

Fluorinated polymers are known for their exceptional chemical inertness, thermal stability, and low surface energy, which makes them ideal for high-performance coatings and specialty plastics. researchgate.net These polymers are typically synthesized through the polymerization of fluoroalkenes. While this compound is not a standard monomer for the production of common fluoropolymers like polytetrafluoroethylene (PTFE), it could theoretically be used to synthesize specialty polymers or to modify the surface of other materials to impart fluoropolymer-like properties, though specific industrial-scale applications are not documented.

A significant application for fluorinated aromatic compounds, including derivatives of this compound, is in the synthesis of liquid crystals for display technologies. beilstein-journals.org The introduction of polar substituents like the trifluoromethyl group is a key strategy in designing liquid crystalline materials with specific properties. mdpi.com These groups can increase the molecule's polarity and dipole moment, which are crucial for achieving high dielectric anisotropy—a fundamental property for electro-optical switching in liquid crystal displays (LCDs). mdpi.com

Furthermore, the rigidity and well-defined geometry of the benzaldehyde core are desirable for forming the ordered mesophases characteristic of liquid crystals. Research has shown that related fluorinated benzaldehydes and benzotrifluoride (B45747) moieties are integral components in the synthesis of modern liquid crystal materials. mdpi.combiointerfaceresearch.com For instance, a positional isomer, 3-Fluoro-5-(trifluoromethyl)benzaldehyde, is noted as a precursor for liquid crystals. The stability conferred by the C-F and C-CF3 bonds also contributes to the thermal stability and resistance to degradation required for long-lasting electronic devices. mdpi.com

Interactive Data Table: Chemical Properties

| Property | Value | Reference |

| CAS Number | 204339-72-0 | chemdad.com |

| Molecular Formula | C8H4F4O | chemicalbook.com |

| Molecular Weight | 192.11 g/mol | chemicalbook.com |

| Boiling Point | 199 °C | chemdad.com |

| Density | 1.383 g/cm³ | chemicalbook.com |

| Refractive Index | 1.454 | chemicalbook.com |

| Flash Point | 73 °C | chemicalbook.com |

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for C-F Bond Functionalization

The direct and selective functionalization of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond strength. Future research will increasingly focus on the development of novel catalytic systems capable of activating and transforming the C-F bond in molecules like 3-Fluoro-4-(trifluoromethyl)benzaldehyde. This would open up new avenues for creating diverse molecular architectures. Transition-metal catalysis has been a cornerstone in advancing C-H bond functionalization, and similar principles are being extended to the more formidable C-F bond. nih.gov Research is anticipated to explore late-transition-metal complexes that can facilitate oxidative addition to the C(sp²)-F bond, enabling subsequent cross-coupling reactions. Furthermore, the use of directing groups, which has been successful in achieving regioselective C-H functionalization of benzaldehydes, may be adapted for C-F bond manipulation. nih.govnih.gov The development of catalysts that can selectively cleave the C-F bond over other potentially reactive sites in the molecule will be a key area of investigation.

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new materials and bioactive compounds derived from this compound, the development of high-throughput synthesis and screening methodologies is essential. The growing demand for fluorinated building blocks across various industries necessitates more efficient and scalable synthetic techniques. youtube.com Future efforts will likely involve the use of automated synthesis platforms and flow chemistry. numberanalytics.com Continuous flow processes can offer improved reaction efficiency, reduced waste, and enhanced safety compared to traditional batch processes, making them ideal for the large-scale production of fluorinated intermediates. numberanalytics.com Combining these automated synthesis techniques with rapid screening assays will enable the swift evaluation of large libraries of derivatives for desired properties, significantly shortening the research and development cycle.

Advanced Applications in Drug Discovery and Development

Fluorinated compounds are of paramount importance in medicinal chemistry, and building blocks like this compound are critical intermediates in the synthesis of pharmaceuticals. chemimpex.com The presence of fluorine and trifluoromethyl groups can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. youtube.com Future research will focus on leveraging this unique building block to design and synthesize novel therapeutic agents. Its application is prominent in the development of anti-inflammatory and anti-cancer drugs. chemimpex.com Research into new derivatives will continue to be an active area, with the aim of developing more potent and selective pharmaceuticals. numberanalytics.comossila.com The strategic placement of the fluoro and trifluoromethyl groups on the benzaldehyde (B42025) ring provides a scaffold that can be elaborated into complex molecules targeting a wide array of biological targets.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

A significant emerging trend in chemical synthesis is the integration of artificial intelligence (AI) and machine learning (ML) to predict reaction outcomes and optimize reaction conditions. eurekalert.orgrjptonline.org For complex fluorination reactions and the subsequent functionalization of this compound, AI and ML models can be trained on large datasets of chemical reactions to predict product yields, identify potential side products, and suggest optimal catalysts and reagents. rjptonline.orgchemcopilot.com This technology can significantly reduce the number of trial-and-error experiments, saving time and resources. chemcopilot.com Machine learning algorithms can help navigate the intricate reaction landscapes of complex organic transformations, enabling chemists to design more efficient and innovative synthetic routes. ucla.eduacs.org The use of AI can also aid in the design of novel fluorinated molecules with desired properties by predicting their activity and ADME (absorption, distribution, metabolism, and excretion) profiles.

Q & A

Basic Research Question

- Storage : Under argon at ambient temperatures to prevent aldehyde oxidation .

- PPE : Use nitrile gloves and safety goggles due to irritant properties (H315, H319, H335) .

Advanced Research Consideration